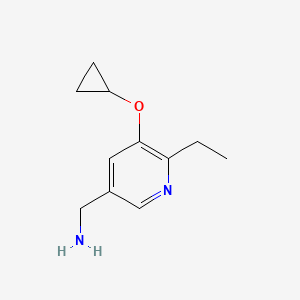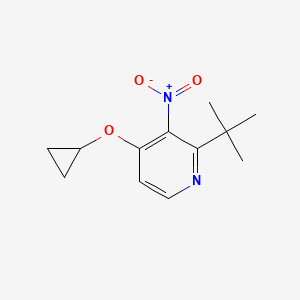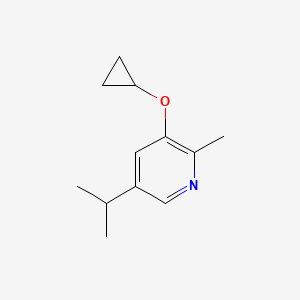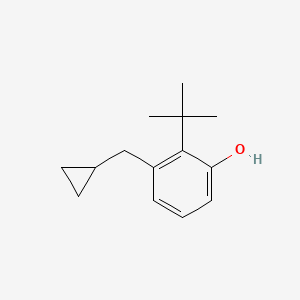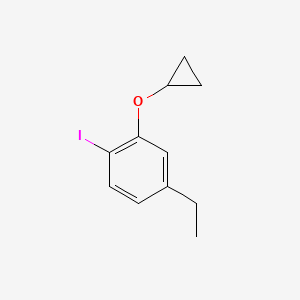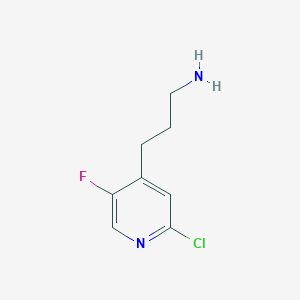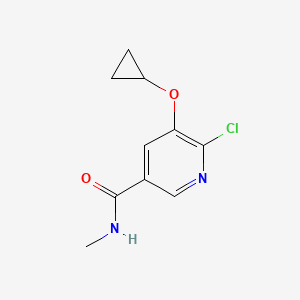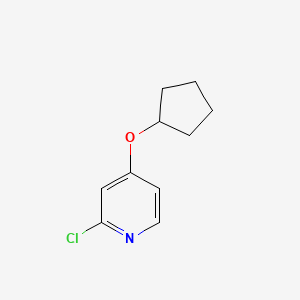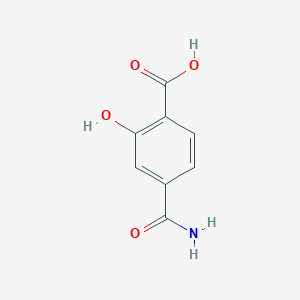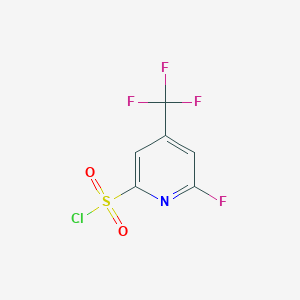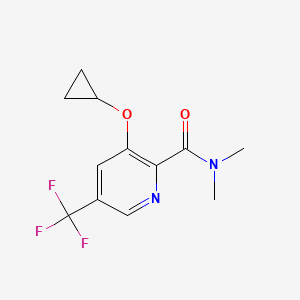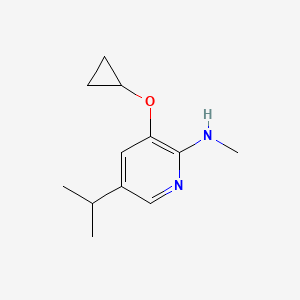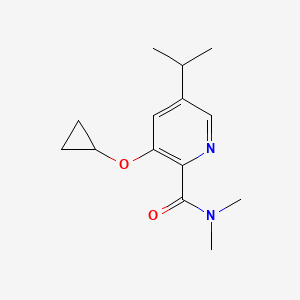
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or receptor binding due to its specific structural features. In medicine, it could be investigated for its potential therapeutic effects. Additionally, in the industry, it might be used in the development of new materials or as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in these interactions are often complex and may require detailed studies to fully understand .
Comparación Con Compuestos Similares
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as picolinamide derivatives with different substituentsSimilar compounds include 3-cyclopropoxy-5-methyl-N,N-dimethylpicolinamide and 3-cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide .
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N,N-dimethyl-5-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)10-7-12(18-11-5-6-11)13(15-8-10)14(17)16(3)4/h7-9,11H,5-6H2,1-4H3 |
Clave InChI |
XJUPSEJRRCXQMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(N=C1)C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


